molecular formula C5H6N2 B584375 Glutaronitrile-d6 CAS No. 1346598-53-5

Glutaronitrile-d6

Cat. No.: B584375
CAS No.: 1346598-53-5
M. Wt: 100.154
InChI Key: ZTOMUSMDRMJOTH-NMFSSPJFSA-N
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Description

Glutaronitrile-d6 (CAS: 1346598-53-5) is a deuterated derivative of glutaronitrile, where six hydrogen atoms are replaced by deuterium. This compound is widely utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications. Produced by Bevant Bio, it meets stringent pharmacopeial standards (EP, USP, BP, JP) and is employed in pharmaceutical research, environmental analysis, and biochemical studies . Its deuterium substitution enhances spectral resolution in NMR, making it indispensable for precise quantification in complex matrices.

Properties

CAS No.

1346598-53-5

Molecular Formula

C5H6N2

Molecular Weight

100.154

IUPAC Name

2,2,3,3,4,4-hexadeuteriopentanedinitrile

InChI

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i1D2,2D2,3D2

InChI Key

ZTOMUSMDRMJOTH-NMFSSPJFSA-N

SMILES

C(CC#N)CC#N

Synonyms

1,3-Dicyanopropane-d6;  1,5-Pentanedinitrile-d6;  Glutaric Acid Dinitrile-d6;  Glutaric Dinitrile-d6;  Glutarodinitrile-d6;  NSC 3807-d6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaronitrile-d6 typically involves the deuteration of glutaronitrile. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Glutaronitrile-d6 undergoes various chemical reactions, including:

    Hydrogenation: Reduction of the nitrile groups to primary amines.

    Hydrolysis: Conversion of nitrile groups to carboxylic acids.

    Substitution: Replacement of nitrile groups with other functional groups.

Common Reagents and Conditions

    Hydrogenation: Typically carried out using hydrogen gas (H2) and a metal catalyst such as nickel or palladium under high pressure and temperature.

    Hydrolysis: Performed using acidic or basic conditions, often with sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Hydrogenation: Produces 1,5-diaminopentane.

    Hydrolysis: Yields glutaric acid.

    Substitution: Results in a variety of substituted nitriles depending on the reagents used.

Scientific Research Applications

Glutaronitrile-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:

    NMR Spectroscopy: Used as a solvent or internal standard in NMR studies to analyze molecular structures and dynamics.

    Isotope Labeling: Employed in metabolic studies to trace the pathways of chemical reactions in biological systems.

    Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism.

Mechanism of Action

The mechanism of action of Glutaronitrile-d6 is primarily related to its use as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and analysis of molecular structures. In isotope labeling studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of molecules in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Glutaronitrile-d6 belongs to the nitrile family, characterized by the presence of a cyano group (-C≡N). Key structural analogs include:

Compound CAS Number Deuterium Substitution Key Applications
This compound 1346598-53-5 6 H → D NMR/MS internal standard, pharmaceuticals, environmental analysis
Acetonitrile-d3 2206-26-0 3 H → D Solvent in HPLC, reaction intermediate
Adiponitrile-d8 1119-78-0 (non-D) 8 H → D (hypothetical) Polymer synthesis, electrochemical studies
Succinonitrile-d4 110-61-2 (non-D) 4 H → D (hypothetical) Lithium-ion battery electrolytes

Key Differences :

  • Deuterium Content : this compound has higher deuteration (6D) compared to acetonitrile-d3 (3D), improving isotopic purity for trace analysis.
  • Chain Length : Glutaronitrile (5-carbon chain) offers intermediate polarity between acetonitrile (2-carbon) and adiponitrile (6-carbon), affecting solubility and chromatographic retention times.
  • Applications : Unlike adiponitrile-d8 (used in materials science), this compound is specialized for analytical standardization .
Physicochemical Properties
Property This compound Acetonitrile-d3 Adiponitrile-d8 (est.)
Molecular Weight ~116.16 g/mol 48.08 g/mol ~140.22 g/mol
Boiling Point ~285–290°C* 81.6°C ~295°C*
Polarity Moderate High Low
Deuterium Stability High (non-labile) Moderate High

*Estimated based on non-deuterated analogs.

Research Findings :

  • This compound exhibits enhanced thermal stability compared to non-deuterated nitriles due to deuterium’s lower vibrational energy, reducing decomposition in high-temperature MS ion sources .
  • In NMR, its deuterium splitting pattern simplifies spectral interpretation in lipidomics and metabolomics, unlike succinonitrile-d4, which may exhibit coupling complexities .

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